The synthesis of 1-(2,5-Difluorophenyl)-2-pentanol can be achieved through various methods, primarily focusing on the use of Grignard reagents and subsequent reduction steps. A common synthetic route involves:
These synthetic routes may also involve optimization of reaction conditions such as temperature, solvent choice (e.g., tetrahydrofuran), and reaction time to maximize yield and minimize side reactions .
The molecular structure of 1-(2,5-Difluorophenyl)-2-pentanol features:
InChI=1S/C11H14F2O/c1-2-3-9(14)6-8-4-5-10(12)11(13)7-8/h4-5,7,9,14H,2-3,6H2,1H3
, which provides a unique representation of its structure for database searches .1-(2,5-Difluorophenyl)-2-pentanol participates in various chemical reactions:
These reactions are crucial for modifying the compound for specific applications in pharmaceuticals and materials science .
The mechanism of action of 1-(2,5-Difluorophenyl)-2-pentanol involves its interaction with biological targets, particularly enzymes.
The specific interactions at the molecular level are crucial for understanding its potential therapeutic applications .
Key physical and chemical properties of 1-(2,5-Difluorophenyl)-2-pentanol include:
These properties are essential for predicting behavior during synthesis and application in various chemical environments .
1-(2,5-Difluorophenyl)-2-pentanol has several scientific applications:
This compound exemplifies how small structural modifications can lead to significant changes in chemical behavior and biological interactions .
CAS No.: 4208-67-7
CAS No.: 571-72-2
CAS No.:
CAS No.: 1482467-37-7
CAS No.: 85252-29-5